molecular formula C16H12O3 B1667423 Anisindione CAS No. 117-37-3

Anisindione

Numéro de catalogue B1667423
Numéro CAS: 117-37-3
Poids moléculaire: 252.26 g/mol
Clé InChI: XRCFXMGQEVUZFC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Anisindione, also known by the brand name Miradon, is a synthetic anticoagulant and an 1,3-indandione derivative . It works by preventing the formation of active procoagulation factors II, VII, IX, and X, as well as the anticoagulant proteins C and S, in the liver by inhibiting the vitamin K–mediated gamma-carboxylation of precursor proteins .


Molecular Structure Analysis

This compound is a cyclic beta-diketone consisting of indane-1,3-dione having a 4-methoxyphenyl substituent at the 4-position . The molecule contains a total of 33 bonds, including 21 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 2 double bonds, and 12 aromatic bonds .


Chemical Reactions Analysis

This compound’s anticoagulant action is mediated through the inhibition of the vitamin K–mediated gamma-carboxylation of precursor proteins that are critical in forming the formation of active procoagulation factors II, VII, IX, and X, as well as the anticoagulant proteins C and S, in the liver .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C16H12O3 and a molecular weight of 252.26 g/mol . It’s a beta-diketone and an aromatic ketone .

Applications De Recherche Scientifique

Anticoagulant

L’anisindione est un anticoagulant synthétique et un dérivé de l’indanedione . Son action anticoagulante est médiée par l’inhibition de la γ-carboxylation dépendante de la vitamine K des protéines précurseurs essentielles à la formation des facteurs de coagulation actifs II, VII, IX et X, ainsi que des protéines anticoagulantes C et S .

Prophylaxie et traitement de la thrombose veineuse

L’this compound est utilisée pour la prophylaxie et le traitement de la thrombose veineuse et de son extension . Elle contribue à prévenir la formation de caillots nocifs dans les vaisseaux sanguins .

Traitement de la fibrillation auriculaire avec embolisation

L’this compound est utilisée dans le traitement de la fibrillation auriculaire avec embolisation . Elle contribue à empêcher les caillots de grossir et de causer des problèmes plus graves .

Prophylaxie et traitement de l’embolie pulmonaire

L’this compound est utilisée pour la prophylaxie et le traitement de l’embolie pulmonaire . Elle contribue à prévenir la formation de caillots sanguins dans les poumons .

Adjuvant dans le traitement de l’occlusion coronaire

L’this compound est utilisée comme adjuvant dans le traitement de l’occlusion coronaire . Elle contribue à prévenir la formation de caillots sanguins dans les artères coronaires .

Outil de recherche en pharmacocinétique

L’this compound est utilisée comme outil de recherche en pharmacocinétique . Elle contribue à comprendre comment l’organisme absorbe, distribue, métabolise et excrète les médicaments .

Mécanisme D'action

Target of Action

Anisindione is a synthetic anticoagulant and an indanedione derivative . Its primary target is the vitamin K-dependent gamma-carboxylation of precursor proteins . These precursor proteins are critical in forming active procoagulation factors II, VII, IX, and X, as well as the anticoagulant proteins C and S, in the liver .

Mode of Action

This compound exercises its therapeutic action by reducing the prothrombin activity of the blood . It achieves this by inhibiting the vitamin K-mediated gamma-carboxylation of precursor proteins . This inhibition prevents the formation of active procoagulation factors II, VII, IX, and X, as well as the anticoagulant proteins C and S .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Ubiquinone and other terpenoid-quinone biosynthesis pathway . By inhibiting the vitamin K-mediated gamma-carboxylation of precursor proteins, this compound disrupts the normal functioning of this pathway, leading to a decrease in the clotting ability of the blood .

Pharmacokinetics

As a synthetic anticoagulant, it is known to have a significant impact on the blood’s clotting ability . It is prescribed only if you cannot take coumarin-type anticoagulants such as coumadin, indicating that this compound has a powerful effect with serious potential side effects .

Result of Action

The primary result of this compound’s action is a decrease in the blood’s clotting ability, which helps prevent harmful clots from forming in the blood vessels

Safety and Hazards

Anisindione is a powerful drug with serious potential side effects . It’s harmful if swallowed and suspected of causing cancer . Personal protective equipment, including safety goggles with side-shields and protective gloves, is recommended when handling this compound .

Orientations Futures

The global Anisindione market is projected to grow from 2023 to 2029 . This suggests that there may be increased interest and research in this compound in the future.

Analyse Biochimique

Biochemical Properties

Anisindione plays a crucial role in biochemical reactions by inhibiting the vitamin K-mediated gamma-carboxylation of precursor proteins. This inhibition prevents the formation of active procoagulation factors II, VII, IX, and X, as well as the anticoagulant proteins C and S in the liver . The interaction of this compound with these precursor proteins is essential for its anticoagulant action, as it reduces the prothrombin activity of the blood.

Cellular Effects

This compound affects various types of cells and cellular processes by decreasing the clotting ability of the blood. It influences cell function by preventing harmful clots from forming in blood vessels, although it does not dissolve existing clots . This compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily related to its inhibition of the vitamin K cycle, which is crucial for the activation of clotting factors.

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the vitamin K-mediated gamma-carboxylation of precursor proteins. By preventing this carboxylation, this compound inhibits the formation of active procoagulation factors II, VII, IX, and X, as well as the anticoagulant proteins C and S . This inhibition reduces the prothrombin activity of the blood, thereby exerting its anticoagulant effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is known to have a long half-life, which allows for sustained anticoagulant effects . Its stability can be affected by various factors, including temperature and pH. Long-term effects on cellular function observed in in vitro and in vivo studies include prolonged anticoagulation and potential bleeding complications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively prevents thrombosis and embolization. At high doses, it can cause toxic or adverse effects, including bleeding and hemorrhage . Threshold effects observed in these studies indicate that careful dosage management is essential to avoid complications.

Metabolic Pathways

This compound is involved in metabolic pathways related to the vitamin K cycle. It interacts with enzymes such as vitamin K epoxide reductase, which is responsible for the reduction of vitamin K epoxide to its active form . By inhibiting this enzyme, this compound disrupts the vitamin K cycle, leading to decreased activation of clotting factors and anticoagulant proteins.

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and binding to plasma proteins . It is primarily localized in the liver, where it exerts its anticoagulant effects by inhibiting the vitamin K-mediated gamma-carboxylation of precursor proteins. The distribution of this compound within the body is influenced by its lipophilicity and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of this compound is primarily in the endoplasmic reticulum of liver cells, where it inhibits the vitamin K-mediated gamma-carboxylation of precursor proteins . This localization is crucial for its activity, as the endoplasmic reticulum is the site of synthesis and modification of clotting factors. This compound’s activity is influenced by its ability to target and inhibit specific enzymes involved in the vitamin K cycle.

Propriétés

IUPAC Name

2-(4-methoxyphenyl)indene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3/c1-19-11-8-6-10(7-9-11)14-15(17)12-4-2-3-5-13(12)16(14)18/h2-9,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCFXMGQEVUZFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022611
Record name Anisindione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Anisindione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015257
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

SLIGHTLY SOL IN ETHER, METHANOL, HYDROCHLORIC ACID; PRACTICALLY INSOL IN WATER, SOL IN METHYLENE CHLORIDE, 1.28e-02 g/L
Record name Anisindione
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01125
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ANISINDIONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3205
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Anisindione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015257
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Like phenindione, to which it is related chemically, anisindione exercises its therapeutic action by reducing the prothrombin activity of the blood. By inhibiting the vitamin K–mediated gamma-carboxylation of precursor proteins, the formation of active procoagulation factors II, VII, IX, and X, as well as the anticoagulant proteins C and S is prevented. Anisindione has no direct thrombolytic effect and does not reverse ischemic tissue damage, although it may limit extension of existing thrombi and prevent secondary thromboembolic complications., Oral anticoagulants have no direct effect on circulating clotting factors. Instead they block hepatic formation of factors II, VII, IX, and X by competitively inhibiting action of vitamin K. Synthesis of these factors is dependent upon sufficient supply of vitamin., The oral anticoagulants block the regeneration of reduced vitamin K and thereby induce a state of functional vitamin K deficiency. The mechanism of the inhibition of reductase(s) by the coumarin drugs is not known. There exist reductases that are less sensitive to these drugs but that act only at relatively high concentrations of oxidized vitamin K; this property may explain the observation that administration of sufficient vitamin K can counteract even large doses of oral anticoagulants. /Oral Anticoagulants/, Both 4-hydroxycoumarin derivatives and indandiones (also known as oral anticoagulants) are antagonists of vitamin K. Their use as rodenticides is based on the inhibition of the vitamin K-dependent step in the synthesis of a number of blood coagulation factors. The vitamin K-dependent proteins ...in the coagulation cascade... are the procoagulant factors II (prothrombin), VII (proconvertin), IX (Christmas factor) and X (Stuart-Prower factor), and the coagulation-inhibiting proteins C and S. All these proteins are synthesized in the liver. Before they are released into the circulation the various precursor proteins undergo substantial (intracellular) post-translational modification. Vitamin K functions as a co-enzyme in one of these modifications, namely the carboxylation at well-defined positions of 10-12 glutamate residues into gamma-carboxyglutamate (Gla). The presence of these Gla residues is essential for the procoagulant activity of the various coagulations factors. Vitamin K hydroquinone (KH2) is the active co-enzyme, and its oxidation to vitamin K 2,3-epoxide (KO) provides the energy required for the carboxylation reaction. The epoxide is than recycled in two reduction steps mediated by the enzyme KO reductase... . The latter enzyme is the target enzyme for coumarin anticoagulants. Their blocking of the KO reductase leads to a rapid exhaustion of the supply of KH2, and thus to an effective prevention of the formation of Gla residues. This leads to an accumulation of non-carboxylated coagulation factor precursors in the liver. In some cases these precursors are processed further without being carboxylated, and (depending on the species) may appear in the circulation. At that stage the under-carboxylated proteins are designated as descarboxy coagulation factors. Normal coagulation factors circulate in the form of zymogens, which can only participate in the coagulation cascade after being activated by limited proteolytic degradation. Descarboxy coagulation factors have no procoagulant activity (i.e. they cannot be activated) and neither they can be converted into the active zymogens by vitamin K action. Whereas in anticoagulated humans high levels of circulating descarboxy coagulation factors are detectable, these levels are negligible in warfarin-treated rats and mice. /Anticoagulant rodenticides/
Record name Anisindione
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01125
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ANISINDIONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3205
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Pale yellow crystals from acetic acid or ethanol, FINE WHITE TO CREAM-WHITE CRYSTALLINE POWDER

CAS RN

117-37-3
Record name Anisindione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anisindione [INN:BAN:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anisindione
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01125
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name anisindione
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759629
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Anisindione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Anisindione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.806
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ANISINDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S747T1ERAJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ANISINDIONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3205
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Anisindione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015257
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

155-156, 156-157 °C, 156.5 °C
Record name Anisindione
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01125
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ANISINDIONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3205
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Anisindione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015257
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Anisindione
Reactant of Route 2
Reactant of Route 2
Anisindione
Reactant of Route 3
Reactant of Route 3
Anisindione
Reactant of Route 4
Reactant of Route 4
Anisindione
Reactant of Route 5
Anisindione
Reactant of Route 6
Reactant of Route 6
Anisindione

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.